molecular formula C17H15BrN4OS B4394601 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Cat. No. B4394601
M. Wt: 403.3 g/mol
InChI Key: YTWHCGGQXJWIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is still not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects through the inhibition of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have anti-inflammatory properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inducing apoptosis in cancer cells, while having minimal effects on normal cells. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide. One area of research involves the development of more potent and specific analogs of this compound, which may have even greater anti-cancer activity. Another area of research involves the use of this compound in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Finally, there is also potential for the use of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Scientific Research Applications

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is able to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells.

properties

IUPAC Name

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS/c1-2-14(11-6-4-3-5-7-11)16-21-22-17(24-16)20-15(23)12-8-13(18)10-19-9-12/h3-10,14H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHCGGQXJWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
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5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide
Reactant of Route 6
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide

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